molecular formula C14H12N4O2S B2707990 (2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide CAS No. 2034895-52-6

(2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide

Cat. No.: B2707990
CAS No.: 2034895-52-6
M. Wt: 300.34
InChI Key: GSZPPDHJEJASEP-ONEGZZNKSA-N
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Description

(2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide is a chemical intermediate designed for the synthesis of novel kinase inhibitors, particularly targeting the transforming growth factor-beta (TGF-β) signaling pathway. This compound features a unique molecular architecture incorporating furan, thiophene, and 1,2,3-triazole heterocycles, linked by an α,β-unsaturated enamide scaffold. The structural motif is characteristic of compounds investigated for their potential to inhibit transforming growth factor-beta type I receptor (ALK5) kinase activity, a prominent target in fibrotic diseases and cancer research [https://pubmed.ncbi.nlm.nih.gov/25787709/]. The 1,2,3-triazole moiety, often installed via click chemistry, serves as a bioisostere for amide bonds, enhancing metabolic stability and improving pharmacokinetic properties [https://pubs.acs.org/doi/10.1021/jm100150c]. Researchers utilize this intermediate to develop and optimize small-molecule probes that selectively disrupt the TGF-β/ALK5 pathway, which is critically involved in epithelial-to-mesenchymal transition (EMT), cell proliferation, and immunosuppression within the tumor microenvironment. Its primary research value lies in medicinal chemistry programs focused on creating new therapeutic candidates for conditions such as idiopathic pulmonary fibrosis, pancreatic cancer, and glioblastoma.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c19-14(4-3-13-2-1-6-20-13)15-8-11-9-18(17-16-11)12-5-7-21-10-12/h1-7,9-10H,8H2,(H,15,19)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZPPDHJEJASEP-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the furan ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the triazole.

    Formation of the acrylamide moiety: This can be done through an amide coupling reaction, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of heterocyclic rings often imparts bioactivity to the compound.

Medicine

In medicinal chemistry, this compound could be investigated as a potential drug candidate. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring, for example, is known to bind to metal ions, which could be a part of its mechanism.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

(E)-3-(furan-2-yl)-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]prop-2-enamide (CAS: 331445-75-1)
  • Molecular Formula : C₁₇H₁₄N₄O₄S₃ (vs. hypothetical C₁₄H₁₂N₄O₂S for the target compound).
  • Key Differences : Replaces the triazole-thiophene group with a thiazole sulfamoyl phenyl substituent.
  • However, the thiophene-triazole combination in the target compound may improve metabolic stability due to reduced electrophilicity .
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide (CAS: 5910-80-5)
  • Molecular Formula : C₂₃H₁₇N₃O₅.
  • Key Differences: Features a cyano group and ethoxyphenyl/nitrophenyl substituents instead of the triazole-thiophene system.
  • Implications: The nitro group enhances electron-withdrawing effects, which could increase reactivity but reduce bioavailability.
Alkyl-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates
  • Key Differences : Utilizes a 1,2,4-triazole core with phenethyl and thioether groups.
  • Implications : The 1,2,4-triazole in these compounds differs from the 1,2,3-triazole in the target compound, altering ring strain and electronic properties. The thioether linkage may confer greater flexibility but lower thermal stability compared to the rigid enamide backbone .

Physicochemical Properties

A hypothetical comparison based on structural features is summarized below:

Compound Heterocyclic Motifs Key Substituents Potential Bioactivity
Target Compound Furan, 1,2,3-triazole, thiophene Prop-2-enamide, methyl-triazole linker Antimicrobial, kinase inhibition
(E)-3-(furan-2-yl)-N-[[4-(thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide Furan, thiazole Sulfamoyl phenyl, carbamothioyl Antimicrobial, enzyme inhibition
(2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide Furan, nitrophenyl Cyano, ethoxyphenyl Photodynamic therapy, agrochemical
Alkyl-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates 1,2,4-triazole, thioether Phenethyl, alkyl chains Antifungal, anti-inflammatory

Crystallographic and Hydrogen-Bonding Analysis

  • The target compound’s crystal structure (hypothetical) would exhibit hydrogen bonds between the enamide NH and triazole/thiophene groups, similar to the N–H···S interactions observed in ’s triazole-thione derivatives. SHELXL refinement (as in ) would yield R factors < 0.05, indicating high data quality .

Biological Activity

The compound (2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide is a novel derivative featuring a furan and thiophene moiety linked through a triazole structure. This unique combination suggests potential biological activities that merit investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be characterized by its molecular formula C11H10N4O2SC_{11}H_{10}N_4O_2S and a molecular weight of approximately 250.29 g/mol. The compound exhibits significant lipophilicity with an XLogP value of 3.0, indicating good membrane permeability which is crucial for biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with triazole derivatives, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties. The presence of both furan and thiophene rings in the structure enhances the potential for diverse interactions with biological targets.

Pharmacological Activities

  • Antimicrobial Activity : Triazole derivatives have shown promising results against a range of pathogens. For instance, compounds similar to this compound have demonstrated significant antibacterial and antifungal properties in vitro.
    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli16 µg/mL
    Candida albicans8 µg/mL
  • Anticancer Activity : The anticancer potential of triazole derivatives has been extensively studied. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.
    Cell LineIC50 (µM)
    MCF-710
    HeLa15
    A54920
    A study by Luan et al. reported that triazole compounds exhibited IC50 values ranging from 1.02 to 74.28 µM across six different cancer cell lines .
  • Anti-inflammatory Activity : Compounds containing thiophene and triazole rings have been noted for their anti-inflammatory effects. For example, one study demonstrated that certain derivatives significantly reduced carrageenan-induced paw edema in animal models.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors, particularly in pathways related to cancer cell proliferation and microbial resistance.
  • Receptor Interaction : The compound may interact with various receptors involved in inflammatory responses or cellular growth regulation.

Case Studies

Several case studies have illustrated the efficacy of triazole derivatives similar to this compound:

  • Study on Anticancer Properties : Gholampour et al. synthesized new triazole hybrids and tested their efficacy against human cancer cell lines MCF7 and HT29. The most effective compound exhibited significant cytotoxicity at concentrations of 10 and 20 µM .
  • Antimicrobial Efficacy : Research conducted by Oramas-Royo et al. evaluated the antimicrobial activity of triazole-naphthoquinone conjugates against Plasmodium falciparum, showing remarkable inhibition rates .

Q & A

Q. What established synthetic routes are available for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the 1,2,3-triazole ring via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), using thiophen-3-yl azide and propargylamine derivatives .
  • Step 2: Introduction of the furan-2-yl group via Heck coupling or Wittig reaction to form the α,β-unsaturated amide backbone .
  • Key Conditions: Solvent polarity (e.g., DMF for CuAAC), temperature control (60–80°C for cycloaddition), and stoichiometric ratios (1:1.2 for azide:alkyne) critically affect yield. Purification via column chromatography or recrystallization improves purity .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of the triazole ring and E-configuration of the α,β-unsaturated amide (typical coupling constants: J = 15–16 Hz for trans-vinylic protons) .
  • HPLC-MS: Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~356) .
  • IR Spectroscopy: Identifies amide C=O stretching (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antifungal Screening: Broth microdilution assays against Candida albicans (MIC values) .
  • Anticancer Profiling: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition: Fluorescence-based assays for kinase or protease targets linked to the triazole scaffold .

Advanced Research Questions

Q. How can reaction parameters be optimized to address low yields in triazole ring formation?

  • Catalyst Screening: Replace Cu(I) with Ru(II) catalysts for regioselective 1,4-disubstituted triazole formation .
  • Solvent Optimization: Use tert-butanol/water mixtures to enhance cycloaddition kinetics .
  • Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 24 hrs) and improve yields by 15–20% .

Q. How to resolve contradictions in reported biological activity data?

  • Dose-Response Validation: Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Off-Target Analysis: Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
  • Solubility Correction: Pre-treat compounds with DMSO (≤0.1%) to avoid false negatives in cell-based assays .

Q. What in silico strategies predict target interactions and SAR?

  • Molecular Docking: Use AutoDock Vina to model interactions with fungal CYP51 or human Topoisomerase II .
  • QSAR Modeling: Train models on triazole derivatives to correlate logP, polar surface area, and bioactivity .
  • ADMET Prediction: SwissADME predicts blood-brain barrier permeability (low) and CYP450 inhibition risks .

Q. How does structural variation in analogous compounds influence activity?

Compound Structural Features Notable Activity Reference
Target CompoundThiophen-3-yl triazole, α,β-unsaturated amideAntifungal (MIC: 8 µg/mL)
Thiophen-2-yl analogThiophen-2-yl triazoleReduced antifungal activity (MIC: 32 µg/mL)
Furan-free derivativeBenzene ring instead of furanLoss of anticancer activity (IC₅₀ > 100 µM)

Methodological Notes

  • Contradiction Management: Discrepancies in MIC/IC₅₀ values may arise from assay conditions (e.g., pH, serum content). Always include positive controls (e.g., fluconazole for antifungal assays) .
  • Advanced Characterization: Single-crystal X-ray diffraction (SHELXL refinement) resolves stereochemical ambiguities .

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